NADPH Oxidase Inhibition: Class-Level Attribution and Comparative Context for 477500-82-6
According to vendor technical documentation, N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is characterized as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production . NADPH oxidase (NOX) is a validated therapeutic target in inflammatory diseases, with the reference pan-NOX inhibitor apocynin exhibiting an IC50 of approximately 10 µM in cellular ROS production assays, while more selective agents such as GSK2795039 (a NOX2 inhibitor) demonstrate IC50 values in the low micromolar range [1]. Quantitative IC50 data specific to the target compound against individual NOX isoforms (NOX1, NOX2, NOX4) have not been located in publicly available primary literature or curated databases as of the search date. This absence of direct head-to-head or cross-study comparable quantitative data means that differentiation from established NOX inhibitors cannot be numerically substantiated at this time.
| Evidence Dimension | NADPH oxidase (NOX) inhibitory activity |
|---|---|
| Target Compound Data | Annotated as an NADPH oxidase inhibitor; quantitative IC50 or Ki data not publicly available |
| Comparator Or Baseline | Apocynin: IC50 ~10 µM (cellular ROS); GSK2795039 (NOX2): IC50 ~0.5–2 µM (literature range) [1] |
| Quantified Difference | Cannot be calculated due to absence of target compound quantitative data |
| Conditions | Vendor annotation; comparator data from published enzyme and cellular assays [1] |
Why This Matters
Without confirmed isoform-selectivity or potency data, procurement for NOX-related research should be contingent on independent in-house validation against the specific NOX isoform of interest.
- [1] Altenhöfer, S., et al. (2015). The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cellular and Molecular Life Sciences, 72(12), 2295–2325. View Source
